

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
Cat. No.:	B591778

[Get Quote](#)

An In-depth Technical Guide to **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol**: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a pyridine core with three distinct functional groups—a chloro atom, a metabolically robust trifluoromethyl group, and a versatile hydroxymethyl handle—makes it a privileged building block for the synthesis of complex molecular architectures. The strategic placement of these substituents provides medicinal chemists with a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This guide offers a comprehensive technical overview of this compound, detailing its structural properties, a robust synthesis protocol, analytical characterization, and its strategic application in the development of next-generation therapeutic agents.

Chapter 1: The Strategic Value of Trifluoromethylpyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom acts as a hydrogen bond acceptor and can be

protonated at physiological pH, enhancing solubility and facilitating interactions with biological targets. The incorporation of a trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[1][2][3] The -CF₃ group is highly electronegative and lipophilic, which can improve membrane permeability, increase metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[1][2]

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol, CAS 1113049-91-4, emerges as a particularly valuable intermediate by combining these features with a reactive hydroxymethyl group and a chloro substituent.[4][5][6] The chloro atom provides an additional site for synthetic modification, typically through cross-coupling reactions, while the hydroxymethyl group is a versatile functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This trifecta of functionalities makes it a critical starting material for constructing novel chemical entities aimed at a variety of biological targets, including kinases involved in oncogenic signaling pathways.[1]

Chapter 2: Physicochemical and Structural Properties

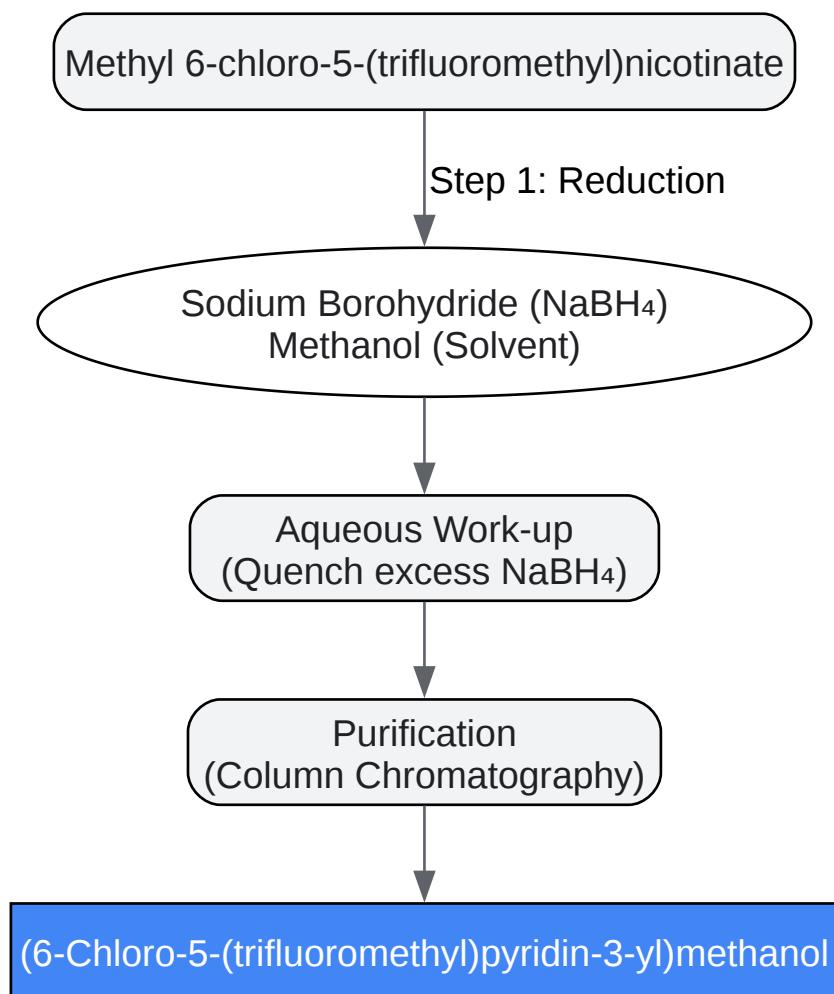
The structural integrity and physicochemical properties of a chemical building block are foundational to its successful application in multi-step syntheses. **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol** is a solid at room temperature, and its identity is defined by the unique arrangement of its substituents on the pyridine core.

Table 1: Physicochemical Properties of **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol**

Property	Value	Source(s)
CAS Number	1113049-91-4	[4] [5] [7]
Molecular Formula	C ₇ H ₅ ClF ₃ NO	[4] [8]
Molecular Weight	211.57 g/mol	[4] [8]
IUPAC Name	(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol	N/A
Purity	Typically ≥97%	[5]
Physical Form	Solid	

The molecule's structure consists of a pyridine ring substituted at position 6 with a chlorine atom, at position 5 with a trifluoromethyl group, and at position 3 with a hydroxymethyl (-CH₂OH) group. This specific arrangement dictates its reactivity and its utility as a synthetic intermediate.

Chapter 3: Synthesis and Purification


Rationale for Synthetic Strategy

A robust and reproducible synthesis is paramount for the utility of any chemical intermediate. While multiple synthetic routes to substituted pyridines exist, a highly effective and common strategy for producing pyridinyl methanols involves the selective reduction of the corresponding carboxylic acid or ester. This approach is favored due to the commercial availability of suitable precursors and the high chemoselectivity of modern reducing agents, which can reduce an ester in the presence of the relatively stable chloro and trifluoromethyl substituents on the aromatic ring.

The proposed protocol outlines the reduction of 6-chloro-5-(trifluoromethyl)nicotinate, a plausible and readily accessible precursor, using sodium borohydride (NaBH₄), a mild and selective reducing agent that offers a superior safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).

Synthetic Workflow

The transformation from the parent ester to the target alcohol is a straightforward reduction. This workflow is designed for efficiency and scalability in a standard research laboratory setting.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the reduction of a nicotinate ester.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

- Reaction Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq).

- Dissolve the starting material in methanol (MeOH) as the solvent. The volume should be sufficient to fully dissolve the ester.
- Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.
- Reduction:
 - Slowly add sodium borohydride (NaBH₄, 2.0 eq) to the cooled solution in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
- Reaction Monitoring:
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction completion.
- Work-up and Extraction:
 - Once the reaction is complete, cool the flask back to 0°C in an ice bath.
 - Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the effervescence ceases. This neutralizes excess NaBH₄ and protonates the resulting alkoxide.
 - Concentrate the mixture under reduced pressure to remove the methanol.
 - Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
- Purification:

- Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol** as a solid.

Chapter 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. Spectroscopic methods provide the necessary data for unambiguous identification.[9]

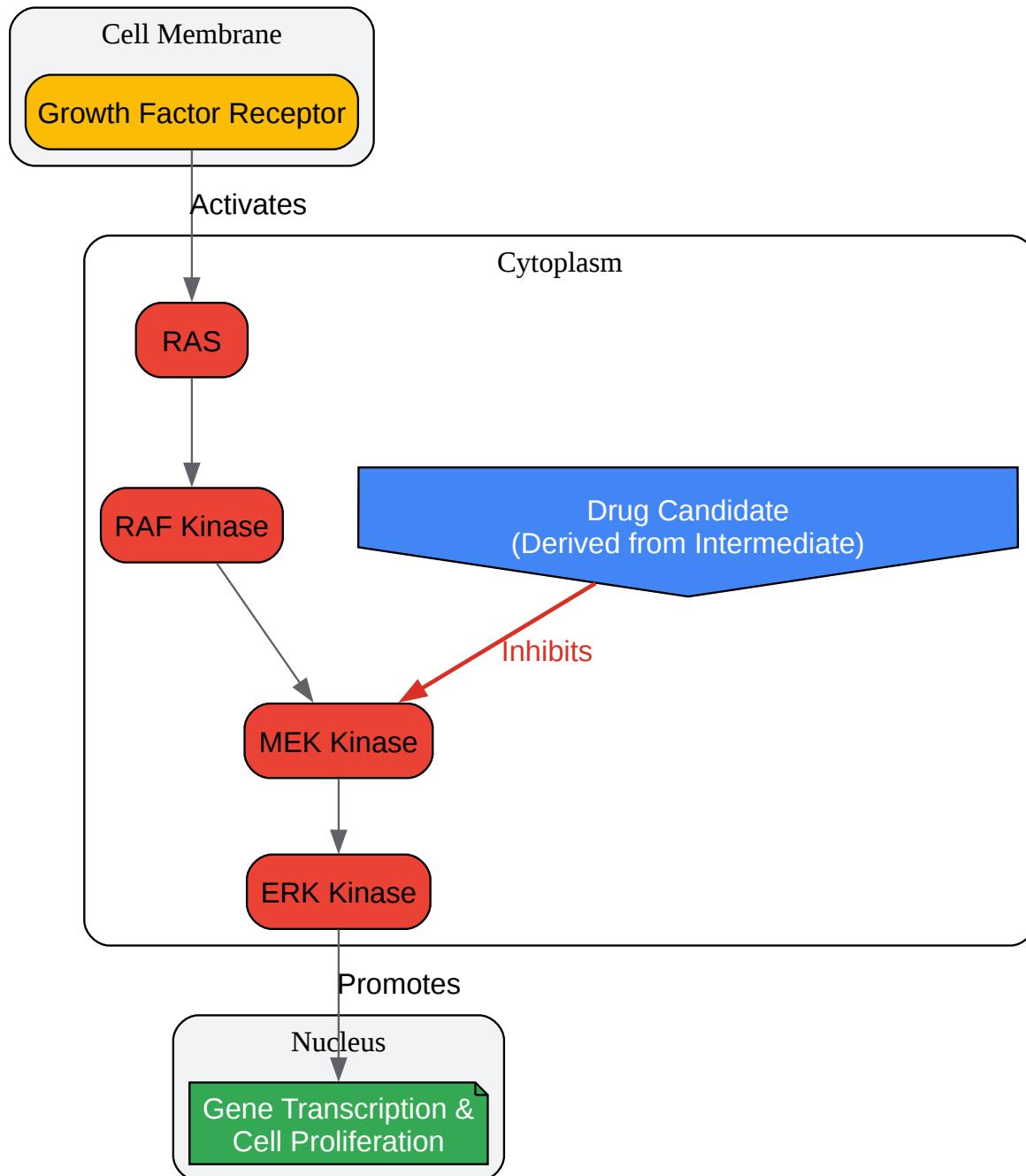
Table 2: Expected Spectroscopic Data

Technique	Data Type	Expected Signature
¹ H NMR	Chemical Shift (δ)	Singlet around 4.8 ppm (2H, -CH ₂ OH), signals in the aromatic region (8.0-8.8 ppm) for the two pyridine protons, and a broad singlet for the -OH proton.
¹³ C NMR	Chemical Shift (δ)	Signal around 60 ppm for the -CH ₂ OH carbon, a quartet around 122 ppm for the -CF ₃ carbon (due to C-F coupling), and distinct signals in the aromatic region for the pyridine ring carbons.
Mass Spec (MS)	m/z	The molecular ion peak [M] ⁺ corresponding to the molecular weight (211.57), along with characteristic isotopic patterns for the presence of one chlorine atom ([M+2] ⁺ at ~33% intensity of [M] ⁺).

Chapter 5: Applications in Drug Discovery and Development

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in the synthetic versatility of its functional groups, which allows for its incorporation into more complex drug candidates.[\[10\]](#) The trifluoromethylpyridine motif is found in numerous compounds under investigation for various diseases.[\[3\]](#)

Role as a Versatile Chemical Intermediate


The hydroxymethyl group is the primary site for elaboration. It can be:

- Oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in amide bond formations, reductive aminations, or Wittig reactions.
- Converted to a bromomethyl or tosylmethyl group, creating an excellent electrophile for substitution reactions with nucleophiles like amines, thiols, or phenols.
- Used in Mitsunobu reactions to form ethers and esters.

The chloro group at the 6-position can be substituted via nucleophilic aromatic substitution or, more commonly, serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. Derivatives of **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol** are ideal for synthesizing such inhibitors. The diagram below illustrates a hypothetical signaling pathway targeted by a drug candidate derived from this intermediate.

[Click to download full resolution via product page](#)

Caption: Inhibition of the MAPK/ERK signaling pathway.

In this model, the pyridine core of a drug molecule synthesized from our intermediate could form key hydrogen bonds in the hinge region of MEK kinase. The trifluoromethyl group could occupy a hydrophobic pocket, enhancing binding affinity, while other parts of the molecule, attached via the original hydroxymethyl and chloro positions, could provide further interactions to ensure potency and selectivity.

Chapter 6: Safety, Handling, and Storage

As with all laboratory chemicals, **(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol** should be handled with appropriate care.

- Hazard Identification: While specific GHS data is not uniformly available, related halogenated and trifluoromethylated pyridines are often classified as acute oral toxins, skin irritants, and serious eye irritants.[\[11\]](#) Users should consult the specific Safety Data Sheet (SDS) provided by the supplier.[\[4\]](#)
- Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

Conclusion

(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a strategically designed chemical intermediate that provides an efficient entry point to a wide range of complex molecules. The convergence of a versatile hydroxymethyl handle, a modifiable chloro group, and the pharmacokinetically favorable trifluoromethyl group on a pyridine scaffold makes it an invaluable asset for researchers and scientists in drug discovery and development. Its thoughtful application enables the exploration of novel chemical space and the creation of potent and selective modulators of biological pathways, underscoring the critical role of advanced building blocks in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS#:1113049-91-4 | (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol | Chemsoc [chemsoc.com]
- 6. (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol [cymitquimica.com]
- 7. (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol [summedchem.com]
- 8. [6-Chloro-2-(trifluoromethyl)pyridin-3-yl]methanol [cymitquimica.com]
- 9. 6-chloro-5-(trifluoroMethyl)pyridin-3-yl)Methanol(1113049-91-4) 1H NMR spectrum [chemicalbook.com]
- 10. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]
- 11. 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591778#6-chloro-5-trifluoromethyl-pyridin-3-yl-methanol-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com